molecular formula C6H5BFIO2 B1316094 2-Fluoro-3-iodophenylboronic acid CAS No. 1016231-39-2

2-Fluoro-3-iodophenylboronic acid

Cat. No.: B1316094
CAS No.: 1016231-39-2
M. Wt: 265.82 g/mol
InChI Key: NNMDGAIATJXYFJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodophenylboronic acid is a boronic acid derivative with the empirical formula C6H5BFIO2 . It has a molecular weight of 265.82 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and an iodine atom . The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups.


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 238-243 °C . Its predicted boiling point is 358.6±52.0 °C and its predicted density is 2.01±0.1 g/cm3 .

Safety and Hazards

2-Fluoro-3-iodophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be handled with personal protective equipment and face protection. Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

Future Directions

Boronic acids, including 2-Fluoro-3-iodophenylboronic acid, continue to be valuable building blocks in organic synthesis . They are likely to find increasing use in the development of new synthetic strategies and the synthesis of complex organic molecules.

Biochemical Analysis

Cellular Effects

The effects of 2-Fluoro-3-iodophenylboronic acid on cellular processes are an area of active research. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it may affect the activity of kinases and phosphatases, which are critical regulators of cell signaling. Furthermore, this compound has been shown to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition or activation of enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, this compound can bind to specific biomolecules, altering their structure and function. These interactions can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe measurable effects. Additionally, high doses of this compound can be toxic, leading to adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. This compound can interact with enzymes such as oxidases and transferases, which play a role in its biotransformation. The metabolic flux of this compound can influence the levels of metabolites in cells, thereby affecting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity and its interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or targeting signals. The localization of this compound can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Properties

IUPAC Name

(2-fluoro-3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMDGAIATJXYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584396
Record name (2-Fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016231-39-2
Record name (2-Fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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